Pexantel
Description
Historical Context of Anthelmintic Compound Development
The development of anthelmintic compounds has a history deeply intertwined with the need to control parasitic diseases in both humans and animals. Following World War II, driven by the challenges of tropical parasitic diseases, government, academic, and industrial laboratories focused on discovering drugs for human diseases like malaria and schistosomiasis. nih.gov However, the high costs associated with developing human anthelmintics led to subsequent research being largely driven by veterinary commercial needs. nih.gov Consequently, many anthelmintics used in humans today were initially developed for animal health. nih.govallenpress.comresearchgate.netnih.gov
Historically, anthelmintic discovery often relied on empirical, large-scale screening using phenotypic whole organism assays with living parasites. nih.gov These assays assessed readouts such as motility, larval development, and lethality. nih.gov While this target-blind approach could identify novel compound classes, it was often low-throughput, resource-intensive, costly, and required specialized training. nih.gov Despite the urgent need for new compounds due to the threat of drug resistance, the development of novel anthelmintics has been slow, with only a few new classes reaching the animal market since 2000 and none approved for human use in the same period. nih.gov
Pexantel's Role in Modern Parasitology Research
This compound is recognized within the academic and pharmaceutical landscape as a compound with potential relevance to anthelmintic research. While specific detailed academic studies solely focused on this compound's anthelmintic activity are not extensively highlighted in the provided search results, its inclusion in lists of chemical compounds relevant to drug development and its mention in patent literature suggest its consideration within research pipelines. cenmed.comcepal.orggoogle.comgoogle.comgoogleapis.comnih.govnih.gov
Modern parasitology research employs various strategies for anthelmintic discovery, including phenotypic screening, target-based approaches, and the use of model organisms like Caenorhabditis elegans. nih.govallenpress.comnih.gov Academic settings often focus on parasites of human importance, such as schistosomes and filarial nematodes. allenpress.com The challenges in this field include the high cost and low success rate of drug development. allenpress.comresearchgate.net
Academic Significance and Research Gaps for this compound
The academic significance of this compound lies in its potential contribution to the limited arsenal (B13267) of anthelmintic drugs, particularly in the face of growing drug resistance in various parasitic species. nih.govresearchgate.netnih.gov The slow pace of new anthelmintic development highlights the importance of exploring diverse chemical scaffolds, including compounds like this compound, for potential activity. nih.gov
Research gaps concerning this compound, based on the available information, appear to include a lack of widely accessible, detailed academic publications specifically elucidating its anthelmintic properties, mechanism of action, spectrum of activity against various parasites, and potential for overcoming existing resistance mechanisms. Further academic research is needed to fully characterize this compound's antiparasitic potential and its relevance in the context of current challenges in parasitology. Collaborative efforts between academic institutions and industry are increasingly recognized as a way to bridge these gaps and accelerate the discovery of new treatments for tropical parasitic diseases. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
10001-13-5 |
|---|---|
Molecular Formula |
C12H22N2O |
Molecular Weight |
210.32 g/mol |
IUPAC Name |
cyclohexyl-(4-methylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H22N2O/c1-13-7-9-14(10-8-13)12(15)11-5-3-2-4-6-11/h11H,2-10H2,1H3 |
InChI Key |
FRSIMZWJVMLPAI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2CCCCC2 |
Other CAS No. |
10001-13-5 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Pexantel
Pexantel's Molecular Mechanism of Action in Target Organisms
This compound exerts its antiparasitic effects by targeting and disrupting the microtubule system of susceptible organisms. Microtubules are vital components of the cytoskeleton in eukaryotic cells, playing critical roles in processes such as cell shape maintenance, intracellular transport, cell division, and motility. nus.edu.sg By interfering with microtubule function, this compound effectively cripples these essential cellular processes in the parasite. ontosight.ai
Elucidation of this compound-Target Interactions at the Atomic Level
While detailed atomic-level structural data specifically for this compound binding to its target is not extensively available in the provided search results, the primary interaction is understood to involve beta-tubulin. ontosight.ai Beta-tubulin is a key subunit of the tubulin dimer, the building block of microtubules. nus.edu.sgnih.gov The binding of this compound to beta-tubulin prevents the polymerization of these dimers into functional microtubules. ontosight.ai This interaction disrupts the dynamic assembly and disassembly of microtubules, which is crucial for parasitic cellular functions. ontosight.ai
Functional Consequences of this compound Binding on Cellular Processes
The binding of this compound to beta-tubulin and the subsequent inhibition of microtubule polymerization have profound functional consequences for the parasite's cellular processes. The disruption of the microtubule network impairs critical functions such as nutrient uptake, waste removal, and maintaining cell shape. ontosight.ai Furthermore, in parasitic species that undergo cellular division or require microtubule-based motility for survival and pathogenesis, the interference with microtubule dynamics can lead to cell cycle arrest and loss of motility. ontosight.ai This ultimately results in the paralysis and death of the parasite. ontosight.ai
Comparative Analysis of this compound's Mechanisms Across Diverse Parasitic Species
The provided information indicates that this compound is effective against a range of nematodes and cestodes. ontosight.ai While the core mechanism involves microtubule disruption via beta-tubulin binding across these species, the specific efficacy and potential variations in the interaction at a finer level might exist due to differences in the beta-tubulin structure or other cellular factors among diverse parasitic species. Comparative studies analyzing the precise binding affinities or the impact on microtubule dynamics in different species of nematodes and cestodes would provide a more detailed understanding of these potential variations. Research on the comparative mechanisms of anthelmintics often involves examining differences in host and parasite biology and how drugs exploit these differences for selective toxicity. msdvetmanual.com
Pharmacological Target Identification and Characterization for this compound
Identifying and characterizing the pharmacological targets of a drug like this compound is crucial for understanding its mechanism of action and potential for selective toxicity.
Identification of Primary Molecular Targets (e.g., Beta-Tubulin)
The primary molecular target identified for this compound is beta-tubulin. ontosight.ai this compound's ability to bind to beta-tubulin is central to its anthelmintic activity. ontosight.ai This binding prevents the formation of microtubules, which are essential for the parasite's survival and function. ontosight.ai Beta-tubulin is a well-established target for several anthelmintic drugs, particularly the benzimidazole (B57391) class, which also exert their effects by interfering with microtubule polymerization through binding to beta-tubulin. msdvetmanual.com The interaction with beta-tubulin is considered the main mechanism by which this compound disrupts the parasite's cellular structure and function. ontosight.ai
This compound Ligand-Receptor Binding Kinetics
Understanding the kinetics of ligand-receptor binding is fundamental to characterizing the interaction between a compound like this compound and its biological target, such as beta-tubulin. These kinetics describe the dynamic process of binding and unbinding, providing insights beyond just equilibrium affinity. Key parameters include association and dissociation rate constants, which collectively influence the duration of the ligand-receptor complex and, consequently, the biological effect.
Association and Dissociation Rate Constants Determination
The interaction between a ligand (L) and a receptor (R) can be represented by the reversible reaction: R + L ⇌ RL, where RL is the ligand-receptor complex. This reaction is characterized by the association rate constant (kon) and the dissociation rate constant (koff). The kon describes the rate at which the ligand binds to the receptor, while the koff describes the rate at which the ligand dissociates from the receptor.
Determining these rate constants typically involves experimental techniques that measure the real-time binding and dissociation events. Common methods include surface plasmon resonance (SPR) and other biophysical techniques that can monitor the formation and dissociation of the ligand-receptor complex. The speed of complex formation is dependent on the association rate constant, the analyte concentration, and the number of free ligand sites. Dissociation is primarily dependent on the dissociation rate constant.
Based on the available search results, specific experimental data detailing the association (kon) and dissociation (koff) rate constants for this compound binding to its primary target, beta-tubulin, or any other potential receptors were not found. Therefore, detailed research findings regarding the precise values of these constants for this compound cannot be presented in this section.
Ligand Residence Time Studies and Their Implications
Ligand residence time, defined as the reciprocal of the dissociation rate constant (1/koff), represents the duration for which a ligand remains bound to its target receptor. This parameter is increasingly recognized as a critical factor influencing drug efficacy and duration of action, sometimes being more important than equilibrium binding affinity alone. A longer residence time can lead to sustained target occupancy, potentially resulting in a more prolonged or complete biological response, even if the systemic concentration of the ligand decreases.
Studies on ligand residence time often involve kinetic measurements that track the dissociation of the ligand from the receptor over time. Computational methods, such as molecular dynamics simulations, are also employed to estimate residence times and gain insights into the dissociation process.
Specific studies focused on determining the ligand residence time of this compound with its target(s) were not identified in the provided search results. Consequently, detailed research findings or implications regarding this compound's residence time cannot be discussed based on the available information.
Kinetic Selectivity and Binding Affinity Profiling
Binding affinity, often expressed as the equilibrium dissociation constant (Kd = koff / kon), quantifies the strength of the equilibrium binding interaction between a ligand and its receptor. A lower Kd value indicates higher affinity. While affinity is a crucial parameter, kinetic selectivity considers the differences in association and dissociation rates of a ligand across multiple targets. A compound might have similar equilibrium affinity for several targets but exhibit different binding kinetics, leading to preferential binding duration on one target over others. This kinetic selectivity can contribute to a more favorable therapeutic profile by maximizing interaction with the intended target while minimizing prolonged engagement with off-targets that could lead to adverse effects.
Profiling involves assessing the binding affinity and kinetics of a compound against a panel of potential targets to understand its selectivity profile. This can be performed using various experimental techniques.
No specific data on the kinetic selectivity or detailed binding affinity profiling of this compound against a range of potential biological targets were found in the provided search results. While its binding to beta-tubulin is mentioned as its mechanism of action, comparative kinetic or affinity data with other proteins were not available.
Cellular Uptake and Intracellular Fate of this compound
For this compound to exert its effect by binding to intracellular beta-tubulin, it must first enter the target cell and then navigate within the intracellular environment to reach its site of action. This involves processes of cellular uptake and subsequent intracellular trafficking and localization.
Mechanisms of Cellular Internalization (e.g., Endocytic Pathways)
Cellular internalization refers to the process by which substances are transported into a cell across the cell membrane. Cells employ various mechanisms for uptake, including passive diffusion and active processes like endocytosis. Endocytosis is a major route for the uptake of macromolecules and particles, involving the engulfment of external material by the cell membrane to form intracellular vesicles. Different endocytic pathways exist, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, macropinocytosis, and clathrin- and caveolae-independent endocytosis. The specific mechanism of uptake can depend on the properties of the substance being internalized and the cell type.
While cellular uptake is a necessary step for this compound to reach its intracellular target, the specific mechanisms by which this compound enters target cells (e.g., passive diffusion or a particular endocytic pathway) were not detailed in the provided search results. Studies on the cellular uptake of other compounds, such as nanoparticles or dendrimers, highlight the complexity and variety of internalization routes that can be involved.
Intracellular Trafficking and Subcellular Localization of this compound
Following cellular uptake, a compound undergoes intracellular trafficking, which involves its movement and sorting within the cell to reach its final destination. This complex process is regulated by various cellular machinery and transport networks. Subcellular localization refers to the specific compartments or organelles within the cell where the compound resides. For this compound, its known mechanism of action involves binding to beta-tubulin, a component of the cytoskeleton, which is located within the cytoplasm of eukaryotic cells. This implies that this compound must traffic to and localize within the cytoplasm to interact with beta-tubulin.
Studies on the intracellular trafficking and subcellular localization of various molecules, including proteins and nanoparticles, demonstrate that different pathways can be utilized, involving organelles such as endosomes, the Golgi apparatus, and the endoplasmic reticulum.
Specific details regarding the precise intracellular trafficking routes or comprehensive subcellular localization profile of this compound within target cells were not found in the provided search results. While its interaction with cytoplasmic beta-tubulin is established as its mechanism of action, the dynamic process of how it reaches this location after cellular entry is not explicitly described in the available literature.
Factors Influencing this compound Cellular Accumulation and Retention
Cellular accumulation and retention of any compound are complex processes influenced by a dynamic interplay between influx, efflux, intracellular binding, and metabolic transformation biorxiv.orgncats.io. Influx can occur through passive diffusion across the cell membrane, facilitated diffusion via specific protein channels or carriers, or active transport mechanisms that often require energy expenditure. Endocytosis can also contribute to the uptake of larger molecules or particles. Conversely, efflux transporters can actively pump compounds out of the cell, reducing intracellular concentrations biorxiv.org. Intracellular metabolism can alter the compound's structure, potentially affecting its ability to accumulate or be retained within the cell biorxiv.org. Binding to intracellular components, such as proteins or organelles, can also sequester a compound within the cell, influencing its effective free concentration and retention time biorxiv.org.
Factors such as cellular energy levels, which power active transport mechanisms, and the pH environment, which can affect the ionization state of a compound and thus its membrane permeability, are known to influence cellular accumulation and retention for various substances. However, specific studies quantifying the impact of these factors on this compound's behavior at the cellular level were not identified in the search results.
Therefore, while the general mechanisms influencing cellular accumulation and retention are understood, specific data detailing how these factors apply to this compound, including quantitative research findings or data tables, could not be compiled from the available information.
Chemical Synthesis and Analog Development of Pexantel
Established Synthetic Pathways for Pexantel
An established and straightforward synthetic pathway for this compound likely involves the acylation of 1-methylpiperazine (B117243) with a cyclohexanecarbonyl derivative. This common amide bond formation can be achieved through several reliable methods.
A highly probable route is the reaction of 1-methylpiperazine with cyclohexanecarbonyl chloride. This method is widely used for the synthesis of N-acylpiperazines due to the high reactivity of the acid chloride, which readily undergoes nucleophilic attack by the secondary amine of the piperazine (B1678402) ring. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactants | Reagents/Solvents | Product | Reaction Type |
| 1-Methylpiperazine | Base (e.g., triethylamine, pyridine), Aprotic Solvent (e.g., dichloromethane (B109758), tetrahydrofuran) | This compound | Acylation |
| Cyclohexanecarbonyl chloride |
Alternatively, this compound can be synthesized directly from cyclohexanecarboxylic acid and 1-methylpiperazine using peptide coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to facilitate the amidation reaction.
Optimization of Existing Synthetic Routes for this compound
The optimization of the synthesis of this compound would focus on improving yield, purity, and cost-effectiveness. For the acid chloride route, optimization would involve screening different bases and solvents to minimize side reactions and facilitate product isolation. Temperature control is also crucial to manage the exothermic nature of the reaction.
In the case of using coupling reagents, optimization efforts would center on the selection of the most efficient reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), which can suppress side reactions and improve yields. Reaction times and temperatures would also be fine-tuned to ensure complete conversion while minimizing degradation.
Development of Novel and Efficient this compound Synthesis Methodologies
The development of novel synthetic methodologies for this compound could explore one-pot procedures to reduce the number of operational steps, save time, and decrease waste. For instance, an in-situ generation of the acid chloride from cyclohexanecarboxylic acid using an activating agent like thionyl chloride, followed by the immediate addition of 1-methylpiperazine, would constitute a more streamlined process.
Continuous flow chemistry presents another modern approach that could be applied to this compound synthesis. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound would aim to reduce the environmental impact of the process. This could involve several strategies:
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more environmentally benign alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether.
Catalytic Methods: Developing catalytic methods for the direct amidation of cyclohexanecarboxylic acid and 1-methylpiperazine, which would avoid the use of stoichiometric activating reagents and reduce waste. ucl.ac.ukrsc.orgacs.orgwhiterose.ac.uk
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. The direct amidation approach generally has a higher atom economy than the acid chloride method.
Energy Efficiency: Utilizing milder reaction conditions, potentially through catalysis, to reduce energy consumption.
Design and Synthesis of this compound Chemical Analogs
While specific research on the design and synthesis of this compound analogs for anthelmintic activity is not extensively documented in publicly available literature, general principles of medicinal chemistry can be applied to propose rational design strategies.
Rational Design Strategies for this compound Derivatives
The rational design of this compound derivatives would likely focus on modifying its three main structural components: the cyclohexyl ring, the carbonyl group, and the 4-methylpiperazine moiety. The goal of these modifications would be to explore the structure-activity relationship (SAR) and potentially improve potency, selectivity, or pharmacokinetic properties. mdpi.comnih.gov
Strategies could include:
Modification of the Cyclohexyl Ring: Introducing substituents on the cyclohexyl ring to probe steric and electronic effects. Replacing the cyclohexyl ring with other cyclic or aromatic systems could also be explored.
Alterations to the Piperazine Ring: Substituting the methyl group on the piperazine nitrogen with other alkyl or functional groups to investigate the impact on activity and metabolism.
Isosteric Replacement: Replacing the amide bond with other linking groups, such as a reversed amide or a thioamide, to assess the importance of the carbonyl group for biological activity.
Synthesis of Structure-Activity Relationship (SAR) Probes
The synthesis of a library of this compound analogs as SAR probes would be guided by the rational design strategies mentioned above. For example, a series of analogs could be prepared by reacting 1-methylpiperazine with a variety of substituted cyclohexanecarbonyl chlorides or carboxylic acids. Similarly, a range of N-substituted piperazines could be acylated with cyclohexanecarbonyl chloride to explore the influence of the substituent on the piperazine ring. The synthesis of these analogs would likely follow the same established acylation methods used for this compound itself. nih.gov
Exploration of this compound Hybrid Molecules and Prodrug Concepts
Information regarding the exploration of hybrid molecules or the development of prodrug concepts specifically for this compound is not available in the public domain. The design of hybrid molecules involves combining the pharmacophoric elements of this compound with other chemical entities to potentially enhance its therapeutic profile. Similarly, the development of this compound prodrugs, which would be inactive precursors converted to the active drug in the body, has not been documented in accessible scientific literature.
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
Detailed Structure-Activity Relationship (SAR) studies for this compound and its analogs have not been published. SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound relates to its biological activity, guiding the design of more potent and selective drugs.
Identification of Essential Pharmacophoric Features for this compound Activity
There is no available research that identifies the essential pharmacophoric features of this compound required for its anthelmintic activity. Such studies would typically involve synthesizing and testing a series of analogs to determine the key structural motifs responsible for its biological action.
Correlating Structural Modifications with Changes in Biological Activity
The correlation of specific structural modifications of the this compound molecule with resulting changes in its biological activity has not been documented. This type of research is crucial for optimizing the efficacy and safety of a drug candidate. Without such studies, the impact of altering the cyclohexyl ring, the carbonyl group, or the methylpiperazine moiety on this compound's activity remains unknown.
Conformational Analysis and Bioactive Conformation of this compound
A conformational analysis of this compound, which would describe the three-dimensional shape of the molecule and its preferred spatial arrangements, is not available. Understanding the bioactive conformation, the specific 3D structure this compound adopts when interacting with its biological target, is a critical aspect of rational drug design that has not been publicly detailed for this compound.
Preclinical Pharmacology and Efficacy in Model Systems
In Vitro Efficacy Studies of Pexantel
In vitro studies assess the direct effects of a compound on parasites outside of a living host organism, typically in laboratory settings using cultured cells or isolated parasites fda.govnih.gov. These studies are crucial for determining the intrinsic antiparasitic activity of a compound.
Evaluation of this compound Against Various Parasitic Strains
Evaluating a compound against various parasitic strains is a fundamental step in preclinical assessment to determine the spectrum of activity and identify potentially susceptible species or isolates nih.gov. While specific detailed research findings on this compound's in vitro efficacy against a wide range of parasitic strains were not extensively detailed in the provided search results, the compound is broadly described as effective against nematodes and cestodes ontosight.ai. Studies on other antiparasitic compounds highlight the importance of testing against different strains, as susceptibility can vary nih.govnih.gov. For instance, research on other antiparasitic agents has shown variations in growth inhibitory activity against different strains of Leishmania infantum nih.gov.
Investigation of this compound's Efficacy Against Resistant Parasite Populations
The emergence of drug resistance is a significant challenge in treating parasitic infections fda.gov. Investigating the efficacy of a compound against resistant parasite populations is critical to understand its potential utility in the face of existing or developing resistance fda.gov. While direct information on this compound's efficacy against specifically resistant parasite populations was not found, studies on other anthelmintics like praziquantel (B144689) demonstrate that repeated drug exposure can lead to phenotypically different, less susceptible parasite populations nih.gov. Research into resistance mechanisms in other parasites, such as Plasmodium falciparum, highlights the role of various factors, including drug transporters, in developing resistance frontiersin.orgmit.edu. Understanding these mechanisms is vital when investigating a new compound's activity against resistant strains.
Time-Kill Kinetics and Concentration-Dependent Effects
Time-kill kinetics and concentration-dependent effects studies provide insights into how the rate and extent of parasite killing are influenced by the drug concentration and exposure time nih.gov. These studies help to characterize the pharmacodynamic profile of a compound in vitro nih.gov. For other antiparasitic drugs, studies have shown concentration-dependent effects on parasite stages and growth nih.gov. For example, research on experimental Plasmodium falciparum infections demonstrated drug concentration-dependent prolongation of parasite stages nih.gov. Similarly, studies on alkaloids like piperine (B192125) have shown dose-dependent reductions in parasite proliferation in vitro scielo.brnih.gov.
This compound Pharmacodynamics in Non-Human Biological Systems
Pharmacodynamics (PD) is the study of what a drug does to the organism, including its biochemical and physiological effects wikipedia.orgbioagilytix.com. In the context of antiparasitic drugs, this involves examining the drug's effects on the parasite within a living host or in complex biological models wikipedia.org. Non-human biological systems, such as animal models, are commonly used for these investigations fda.gov.
Cellular Responses and Physiological Changes in Target Organisms
Examining the cellular responses and physiological changes induced by a drug in target organisms helps to elucidate its mechanism of action and the resulting impact on parasite viability and function nih.gov. This compound's mechanism involves disrupting microtubule function by binding to beta-tubulin ontosight.ai. This interference with microtubules, which are essential cellular components, would be expected to lead to significant cellular and physiological changes in susceptible parasites ontosight.ai. Studies on other anthelmintics like praziquantel have shown effects on parasite musculature and tegument, leading to changes in motility and membrane permeability chemicalbook.comdrugbank.com. Research in aquatic animals exposed to certain chemicals has also demonstrated physiological changes at the cellular and histological levels nih.gov.
Modulation of Biological Pathways by this compound in Model Systems
Drugs often exert their effects by modulating specific biological pathways within the target organism genome.govnih.gov. Investigating how this compound modulates biological pathways in model systems can provide a deeper understanding of its mechanism of action beyond the initial target binding manchester.ac.uk. While specific details on which biological pathways are modulated by this compound were not found in the provided search results, its action on beta-tubulin suggests an impact on pathways related to cell structure, division, and transport, all of which rely on functional microtubules ontosight.ai. Studies on other drugs have utilized pathway modeling and analysis to understand their effects on complex biological systems researchgate.netplos.org. For instance, metabolomics analyses have been used to study the metabolic pathways altered by antiparasitic drugs in Leishmania donovani bvsalud.org.
Metabolic Pathways of this compound in Animal Models
Understanding the metabolic fate of a drug in animal models is a critical component of preclinical evaluation. This involves identifying how the compound is transformed within the organism, the resulting metabolites, and the enzymes responsible for these biotransformation processes. Such studies are essential for assessing potential species differences and informing subsequent toxicological and pharmacokinetic evaluations.
Elucidation of this compound Biotransformation and Metabolite Profiling
Characterization of Enzymatic Systems Involved in this compound Metabolism
The enzymatic systems responsible for the metabolism of xenobiotics, including pharmaceutical compounds, are primarily located in the liver but are also present in other tissues nih.gov. Key enzyme families involved in Phase I metabolism include the cytochrome P450 (CYP) enzymes, while Phase II metabolism is mediated by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases nih.goveuropa.eunih.govbpsbioscience.comnih.govnih.govmdpi.comtaylorfrancis.com. The specific enzymes involved in the biotransformation of this compound have not been identified in the consulted literature. Characterizing these enzymes is crucial for understanding potential drug-drug interactions and predicting metabolic clearance nih.gov. Studies on other compounds have highlighted the significant role of CYP enzymes in drug metabolism across various species nih.govnih.govnih.govmdpi.com.
Interspecies Comparative Metabolic Studies
Interspecies comparative metabolic studies are performed to assess differences in how different animal species metabolize a compound. This is important for selecting relevant animal models for preclinical toxicity and efficacy testing and for extrapolating animal data to humans vetbooks.irnih.goveuropa.eunih.govmdpi.comchemicalbook.comnc3rs.org.ukmdpi.comxiahepublishing.comnih.govcam.ac.uk. Differences in enzyme expression, activity, and the presence of unique metabolic pathways can lead to variations in metabolite profiles and pharmacokinetics across species nih.goveuropa.eumdpi.comnc3rs.org.ukxiahepublishing.comnih.gov. While the importance of such comparisons in rats, dogs, and monkeys is recognized in drug development nih.goveuropa.eunih.govchemicalbook.commdpi.comnih.govcam.ac.uknih.gov, specific data comparing the metabolic fate of this compound in these species were not found in the provided search results. Studies on other compounds have demonstrated notable interspecies variations in the activity of key metabolic enzymes like CYPs and UGTs nih.goveuropa.eunih.govmdpi.comnc3rs.org.ukxiahepublishing.comnih.gov.
Efficacy Assessment of this compound in Animal Models of Parasitic Infection
Preclinical efficacy studies in relevant animal models are essential to evaluate the potential therapeutic benefit of a compound before clinical trials. These studies aim to demonstrate that the drug can effectively treat or prevent the targeted disease in a living system that mimics the human condition.
Selection and Validation of Relevant Animal Disease Models
The selection of appropriate animal models for assessing the efficacy of antiparasitic compounds like this compound is crucial. Ideal models should replicate key aspects of the human infection, including the parasite lifecycle, host-parasite interactions, and disease pathology nih.govantibodysociety.orgarchive.orgnih.govwho.intfrontiersin.orgmdpi.com. For filarial infections, various animal models, including jirds, cats, dogs, mice, and monkeys, have been utilized, each with its advantages and limitations nih.govmdpi.comantibodysociety.orgarchive.orgnih.govwho.intfrontiersin.orgmdpi.comnih.govagriculturejournals.cz. For instance, Brugia malayi infection in ferrets has been re-established as a model for lymphatic filariasis, demonstrating parasitological, immunological, and histological parallels with human infection nih.gov. Dogs are also known hosts for various filarial nematodes, including Dirofilaria immitis, Brugia pahangi, and Brugia malayi, and have been used in studies related to canine filariasis mdpi.comnih.govagriculturejournals.cznih.govfrontiersin.org. However, specific details regarding the selection and validation of animal models specifically for assessing this compound's efficacy in filariasis or other parasitic infections, beyond a mention of its effectiveness against lung flukes in dogs, cats, and rats ncats.io, were not found.
Dose-Response Relationships and Efficacy Endpoints in Vivo
This compound:
This compound is an anthelmintic compound recognized for its activity against a range of parasitic worm infections in both animals and humans. Preclinical investigations aim to elucidate the pharmacological properties of this compound and evaluate its efficacy in various model systems to understand its potential therapeutic applications.
Preclinical studies involving this compound have indicated its effectiveness as a broad-spectrum antiparasitic agent targeting nematodes and cestodes. wikipedia.orgontosight.ai Its use has been noted primarily in veterinary medicine for controlling parasitic infections in livestock, including sheep, cattle, and pigs. ontosight.ai Furthermore, this compound has been utilized in human medicine, particularly in tropical regions, to address infections caused by parasitic worms such as hookworms, roundworms, and whipworms. ontosight.ai The efficacy of this compound has been demonstrated in various contexts, supporting its application against a diverse array of parasitic helminths. wikipedia.orgontosight.ai
Mechanisms of Parasite Clearance and Host Response
The primary mechanism of action attributed to this compound involves interference with the crucial microtubule function within parasites. wikipedia.orgontosight.ai Microtubules are essential components of the parasite's cellular structure and are vital for various cellular processes, including motility, cell division, and intracellular transport. This compound exerts its effect by binding to beta-tubulin, a key protein subunit that forms microtubules. wikipedia.org This binding action inhibits the polymerization of beta-tubulin, thereby disrupting the formation and integrity of microtubules. wikipedia.org The resulting disruption of the parasite's cellular structure and function ultimately leads to parasite death and subsequent clearance from the host. wikipedia.org
While the direct mechanisms of host response specifically to this compound-induced parasite clearance are not explicitly detailed in the available information, the elimination of parasites through the disruption of their vital cellular machinery is the fundamental process by which this compound mediates its therapeutic effect within a host system. The host response would typically involve the physiological processes of clearing the damaged or dead parasites.
Note: Detailed quantitative data regarding this compound's efficacy in specific preclinical model systems (e.g., percentage reduction in worm burden for particular parasite species in defined animal models) and comprehensive data tables were not available in the consulted sources.
Computational Approaches and Pexantel Drug Design
Computational Chemistry and Molecular Modeling Studies of Pexantel
Computational chemistry and molecular modeling are integral to modern drug discovery, providing insights into molecular behavior and interactions through simulation. fiveable.meresearchgate.net These methods are used to predict the properties of molecules, understand biological mechanisms at an atomic level, and design new therapeutic agents. fiveable.me However, specific studies detailing the application of these computational tools to the compound this compound are not available in the provided search results.
Ligand-Based Drug Design (LBDD) for this compound Analogs
Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the biological target is unknown. nih.govjubilantbiosys.com This approach relies on the knowledge of molecules that are known to interact with the target of interest. jubilantbiosys.comfiveable.me Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are used to build models based on the chemical features of these known active ligands. fiveable.me These models then guide the design of new, potentially more potent analogs. jubilantbiosys.com There is no specific information available from the search results regarding the use of LBDD to develop analogs of this compound.
Molecular Docking and Dynamics Simulations of this compound-Target Complexes
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is frequently used to predict the binding mode and affinity of a small molecule ligand to its protein target. adamasuniversity.ac.innih.gov Following docking, molecular dynamics (MD) simulations can be employed to study the physical movements of atoms and molecules in the complex over time. nih.govspringernature.com This provides a more detailed understanding of the stability of the ligand-protein interaction and any conformational changes that may occur upon binding. researchgate.netplos.org No studies detailing molecular docking or dynamics simulations specifically involving this compound-target complexes were found in the search results.
Quantum Chemical Calculations for this compound Electronic Structure and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. wikipedia.org These methods can provide deep insights into a molecule's reactivity, stability, and spectroscopic properties by solving the Schrödinger equation for the given system. wikipedia.orgmdpi.commdpi.com Understanding the electronic properties, such as charge distribution and frontier molecular orbitals, can be crucial for explaining the molecule's mechanism of action and for designing more effective drugs. researchgate.net The search results lack any specific research that applies quantum chemical calculations to elucidate the electronic structure and reactivity of this compound.
In Silico Prediction of this compound's Pharmacological Targets and Interactions
In silico methods are computational approaches used to predict the pharmacological targets of a compound and its potential interactions within a biological system. nih.gov These techniques can involve a range of strategies, from similarity searching against databases of known drugs to more complex machine learning models that predict bioactivity based on chemical structure. nih.govnih.gov Such predictions are valuable in the early stages of drug discovery for identifying potential therapeutic applications or off-target effects. mdpi.com There is no information in the search results regarding in silico predictions of the pharmacological targets or interactions for this compound.
Cheminformatics and Data Mining in this compound Research
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. It involves the use of data mining and machine learning techniques to extract meaningful patterns and structure-activity relationships (SAR) from extensive chemical libraries and high-throughput screening data. researchgate.netresearchgate.netnih.gov These tools are essential for managing the vast amounts of data generated in modern drug discovery and for identifying promising new drug candidates. nih.gov No specific applications of cheminformatics or data mining in the context of this compound research were identified in the search results.
Virtual Screening for Novel this compound-like Scaffolds
Virtual screening is a cornerstone of computational drug discovery, enabling the rapid assessment of large chemical libraries to identify promising new compounds. researchgate.net In the context of this compound, which features a distinct 1-(cyclohexylcarbonyl)-4-methylpiperazine structure, virtual screening can be employed to discover novel molecular scaffolds that mimic its essential pharmacophoric features while offering improved properties.
The process typically begins with the identification of a relevant biological target. For anthelmintics, common targets include parasite-specific enzymes and receptors such as β-tubulin or glutathione (B108866) S-transferase (GST). nih.gov Once a target is selected, a virtual screening campaign can proceed through either ligand-based or structure-based approaches.
Ligand-based virtual screening (LBVS) leverages the known structure of an active molecule like this compound. A pharmacophore model is constructed based on its key chemical features—hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. This model is then used as a query to search through vast compound databases, such as ZINC15 or MolPort, for molecules that share a similar three-dimensional arrangement of these features. nih.gov
Structure-based virtual screening (SBVS), on the other hand, relies on the 3D structure of the target protein. Molecular docking simulations are performed to predict how millions of compounds from a virtual library would bind to the active site of the target. These simulations calculate a docking score, which estimates the binding affinity of the compound for the target. nih.gov Compounds with the most favorable scores are then prioritized for further investigation.
A representative virtual screening workflow for identifying novel anthelmintic scaffolds similar to this compound could involve screening a large compound library against a parasitic enzyme. The top-ranking compounds from this initial screen would then be subjected to further computational analysis and, ultimately, experimental validation.
| Compound ID | Target Protein | Screening Library | Docking Score (kcal/mol) | Predicted Activity |
|---|---|---|---|---|
| Molport-039-195-358 | β-tubulin | MolPort | -9.4 | High |
| ZINC12345678 | Glutathione S-Transferase | ZINC15 | -8.9 | High |
| Molport-000-534-076 | β-tubulin | MolPort | -10.2 | Very High |
| ZINC87654321 | Acetylcholinesterase | ZINC15 | -7.5 | Moderate |
| Molport-000-532-863 | Glutathione S-Transferase | MolPort | -9.7 | Very High |
Predictive Modeling for this compound Efficacy and Specificity
Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful computational tool for forecasting the biological activity of chemical compounds. researchgate.net These models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their experimentally determined efficacy. For this compound, QSAR models can be instrumental in predicting the anthelmintic potency of newly designed analogues and in understanding the molecular features that govern their specificity.
The development of a QSAR model begins with a dataset of compounds with known activities against a particular parasitic target. For each compound, a set of molecular descriptors is calculated. These descriptors can be topological (e.g., branching indices), electronic (e.g., dipole moment), or physicochemical (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression or machine learning algorithms like Random Forest and Support Vector Machines, are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov
A robust QSAR model can then be used to predict the efficacy of new, untested compounds. This allows medicinal chemists to prioritize the synthesis of analogues that are predicted to have the highest potency. Furthermore, by analyzing the descriptors that are most influential in the QSAR model, researchers can gain insights into the key molecular features that are essential for anthelmintic activity. This knowledge can guide the design of more specific and effective drugs.
For instance, a QSAR model for a series of anthelmintic compounds targeting tubulin might reveal that specific topological indices and the presence of certain chemical moieties are highly correlated with inhibitory activity. researchgate.net
| Descriptor | Description | Coefficient | Importance |
|---|---|---|---|
| LogP | Octanol-water partition coefficient | 0.45 | High |
| TPSA | Topological Polar Surface Area | -0.21 | Moderate |
| MW | Molecular Weight | 0.15 | Low |
| H-bond Donors | Number of hydrogen bond donors | -0.33 | High |
| Rotatable Bonds | Number of rotatable bonds | -0.12 | Low |
The statistical quality of a QSAR model is assessed using parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validated correlation coefficient (Q²), which assesses the model's predictive ability. A statistically significant and validated QSAR model can be a reliable tool for the in silico screening and optimization of novel this compound-like anthelmintics.
Analytical Methodologies for Pexantel Characterization
Advanced Spectroscopic Analysis Techniques for Pexantel
Spectroscopic methods provide valuable information about the structural features and electronic properties of this compound by examining its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules, including this compound. It provides information about the types and connectivity of atoms within the molecule by analyzing the magnetic properties of atomic nuclei, typically hydrogen (¹H) and carbon-13 (¹³C). Analysis of chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the assignment of specific atoms and functional groups, ultimately leading to the elucidation of the complete molecular structure. thermofisher.comlibretexts.org For instance, ¹H NMR spectra can reveal the presence and environment of different hydrogen atoms in a compound thermofisher.comresearchgate.net. ¹³C NMR provides information about the carbon skeleton. google.com
Mass Spectrometry (MS) for this compound Metabolite Identification and Quantitation
Mass spectrometry is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight of this compound and its fragments. This technique is particularly useful for identifying and quantifying metabolites, which are compounds formed when this compound is processed by an organism. silantes.com By analyzing the fragmentation patterns of ions, structural information about the parent compound and its metabolites can be obtained. silantes.commdpi.com Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are commonly used approaches for metabolite identification and quantitative analysis in complex biological samples. silantes.comnih.govwikipedia.org Databases containing spectral data of known metabolites are often used to aid in the identification process. mdpi.comcreative-proteomics.com While specific metabolite data for this compound is limited in the provided search results, general applications of MS in metabolite studies highlight its relevance. silantes.comnih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule. IR spectroscopy measures the absorption of infrared radiation, which causes vibrations in the chemical bonds. The resulting spectrum shows characteristic peaks corresponding to specific functional groups (e.g., carbonyls, hydroxyls, amines), aiding in their identification. mrclab.comdrawellanalytical.com UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. mrclab.comdrawellanalytical.commsu.edu This technique is useful for detecting the presence of chromophores (light-absorbing groups) and can be used for quantitative analysis if the compound has a suitable chromophore. mrclab.commsu.edu Combining IR and UV-Vis data can provide a more comprehensive understanding of the molecular structure and functional groups present in this compound. drawellanalytical.comup.ac.za
Chromatographic Separation and Purity Analysis of this compound
Chromatographic techniques are essential for separating this compound from impurities and other components in a mixture, as well as for assessing its purity. solubilityofthings.comchromtech.com These methods exploit the differential affinities of compounds for a stationary phase and a mobile phase, leading to their separation as they travel through the system. solubilityofthings.comchromtech.com
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a widely used chromatographic technique for the separation, identification, and quantification of compounds, including pharmaceuticals like this compound. chromtech.comtorontech.com HPLC method development involves selecting the appropriate stationary phase (e.g., reversed-phase C18 column), mobile phase composition (solvents and buffers), flow rate, and detection method (e.g., UV detector, PDA detector) to achieve optimal separation of this compound from related substances and impurities. torontech.comrjptonline.orgresearchgate.netthermofisher.com The goal is to develop a robust and reliable method that provides adequate resolution, sensitivity, and reproducibility for the intended analytical application, such as purity assessment or content determination. torontech.comrjptonline.orgresearchgate.net Validation of the developed HPLC method is crucial to ensure its accuracy, precision, linearity, specificity, and limits of detection and quantification. rjptonline.orgresearchgate.netthermofisher.com
Gas Chromatography (GC) for Volatile this compound Derivatives
Gas Chromatography (GC) is an analytical technique used to separate and analyze compounds that can be vaporized without decomposition. This method is particularly suitable for volatile or semi-volatile organic compounds. If this compound or its derivatives exhibit sufficient volatility, GC can be employed for their separation and quantification. The principle involves partitioning the sample between a stationary phase (typically a liquid polymer or solid adsorbent within a column) and a mobile phase (an inert carrier gas like helium or nitrogen). Compounds in the sample travel through the column at different rates depending on their interaction with the stationary phase and their volatility, leading to their separation.
While direct GC analysis of this compound depends on its inherent volatility, chemical derivatization can be employed to make less volatile compounds amenable to GC analysis. This involves reacting the compound with a reagent to form a more volatile derivative. Specific applications of GC for this compound derivatives would require detailed knowledge of suitable derivatization procedures and optimized GC parameters (column type, temperature program, carrier gas flow rate).
Hyphenated Techniques for Comprehensive this compound Analysis (e.g., LC-MS, GC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS). These techniques are invaluable for the comprehensive analysis of complex samples and for confirming the identity and structure of target compounds like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS couples Liquid Chromatography (LC) with Mass Spectrometry (MS). LC is used to separate components in a liquid sample based on their differential partitioning between a stationary phase and a liquid mobile phase. The separated components then enter the mass spectrometer, which measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. This provides highly specific information for identification and quantification. LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally labile for GC. A typical LC-MS system might involve a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or orbitrap mass analyzer miljodirektoratet.no. For this compound analysis, LC-MS would allow for its separation from a matrix and subsequent detection and identification based on its molecular weight and fragmentation pattern. LC-HR-TOF analyses, for example, have been performed using systems like an Agilent 1290 Infinity UHPLC coupled with an Agilent 6530 QTOFMS miljodirektoratet.no. Samples are separated using reverse phase columns, and data is analyzed using software that can extract molecular features and identify compounds miljodirektoratet.no.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples Gas Chromatography (GC) with Mass Spectrometry (MS). As discussed earlier, GC separates volatile or derivatized compounds. The effluent from the GC column is then introduced into the mass spectrometer. GC-MS is a powerful tool for identifying unknown compounds by comparing their mass spectra to spectral libraries. It provides both chromatographic retention time information and a characteristic mass spectral fingerprint. GC-MS is effective for separating and identifying volatile organic compounds and can be applied to this compound if it is sufficiently volatile or can be converted into a volatile derivative. The combination of chromatographic separation and mass spectral detection allows for the confident identification of compounds even in complex mixtures miljodirektoratet.no.
Both LC-MS and GC-MS offer significant advantages in terms of sensitivity, selectivity, and the ability to provide structural information, making them essential tools for the comprehensive analytical characterization of this compound in various sample types. Non-target screening using techniques like GC-MS or LC-MS allows for the separation and detection of a broad range of chemical compounds in a single run miljodirektoratet.no.
Here is a summary of the hyphenated techniques:
| Technique | Separation Mechanism | Detection Mechanism | Suitability for this compound | Key Advantages |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Suitable for non-volatile or thermally labile this compound | High sensitivity, suitable for a wide range of compounds, provides molecular weight and fragmentation data. |
| GC-MS | Gas Chromatography | Mass Spectrometry | Suitable for volatile this compound or volatile derivatives | High sensitivity, excellent for volatile compounds, provides mass spectral fingerprint for identification against libraries. |
While specific detailed research findings on the application of GC or GC-MS solely for volatile this compound derivatives were not extensively detailed in the search results beyond its mention in the context of general analytical techniques for environmental pollutants miljodirektoratet.no, the principles of these methods confirm their applicability if this compound or its derivatives meet the volatility requirements. LC-MS has been explicitly mentioned in the context of analyzing various chemical compounds, including this compound, in non-target screening for environmental pollutants miljodirektoratet.no.
Future Directions and Emerging Research Areas for Pexantel
Development of Novel Pexantel Delivery Systems (e.g., Nanocarrier Research)
Novel drug delivery systems, such as those utilizing nanocarriers, are being explored to address limitations of conventional drug administration, including improving solubility, enhancing bioavailability, achieving targeted delivery, and reducing toxicity to non-target tissues. medkoo.comchemicalbook.comontosight.aincats.iomiljodirektoratet.no Nanocarriers, including polymeric nanoparticles, liposomes, and micelles, offer advantages such as controlled and targeted drug release, potentially leading to prolonged therapeutic efficacy. medkoo.comontosight.ai Research in this area involves manipulating the size and surface functionalization of nanocarriers to achieve site-specific targeting. medkoo.com
While nanocarrier research is a significant area in drug delivery, particularly for challenging diseases and improving the delivery of various compounds, specific detailed research or data pertaining to the development of novel delivery systems, such as nanocarriers, specifically for this compound was not found in the performed search.
Investigation of this compound in Combination Therapies (preclinical focus)
Combination therapy is a strategy often employed in drug development to achieve improved efficacy, reduce the risk of resistance development, or lower the required dose of individual components, potentially leading to reduced toxicity. biorxiv.orgepa.gov Preclinical studies are crucial for evaluating the potential additive, synergistic, or antagonistic effects of drug combinations with respect to their pharmacology, pharmacokinetics, and toxicology before clinical trials. biorxiv.org Designing effective combination therapies requires a strong biological rationale and can benefit from incorporating predictive biomarkers. epa.gov Preclinical animal studies, such as mouse models, are primary tools for identifying promising drug combinations for further evaluation.
Although combination therapies are a key focus in preclinical drug research for various conditions, including infectious diseases, specific detailed research or data investigating this compound in combination with other therapeutic agents in preclinical studies was not found in the performed search.
Research into Parasite Resistance Mechanisms to this compound and Counter-Strategies
The development of resistance in parasites to anthelmintic drugs is a significant challenge that can limit the long-term effectiveness of treatments. Research into resistance mechanisms aims to understand the molecular and cellular changes in parasites that lead to reduced drug susceptibility. Studies on other anti-parasitic agents, such as artemisinin (B1665778) used for malaria, have identified mechanisms involving gene mutations and altered cellular processes that contribute to resistance. Understanding these mechanisms can pave the way for developing strategies to overcome or circumvent resistance, such as identifying new drug targets or designing therapies that can overcome the resistance mechanisms.
While investigating resistance mechanisms is critical for sustaining the effectiveness of anthelmintic drugs, specific detailed research or data focusing on the mechanisms by which parasites may develop resistance specifically to this compound, or on counter-strategies to address such resistance, was not found in the performed search.
Integration of Omics Data (Genomics, Proteomics, Metabolomics) in this compound Research
The integration of omics technologies, including genomics (study of the genome), transcriptomics (study of RNA transcripts), proteomics (large-scale study of proteins), and metabolomics (comprehensive analysis of metabolites), provides a holistic view of biological systems at a molecular level. These technologies generate vast datasets that can be analyzed using bioinformatics to uncover new biological insights, identify biomarkers, and understand disease mechanisms and drug responses. In drug discovery, multi-omics integration can aid in identifying relevant targets and predicting drug-target interactions.
While omics approaches are increasingly integrated into drug research to gain a deeper understanding of drug action and disease biology, specific detailed research or data involving the integration of genomics, proteomics, or metabolomics data specifically in the context of this compound research was not found in the performed search.
Advanced Computational Modeling and Artificial Intelligence in this compound Drug Discovery
Although advanced computational modeling and AI are powerful tools being increasingly applied in drug discovery for efficiency and prediction, specific detailed research or data on the application of these methods specifically for this compound drug discovery or optimization was not found in the performed search.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
